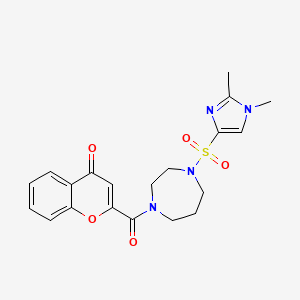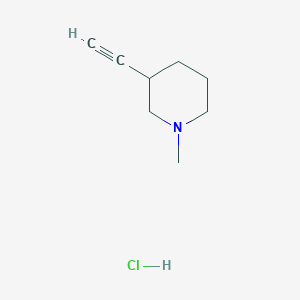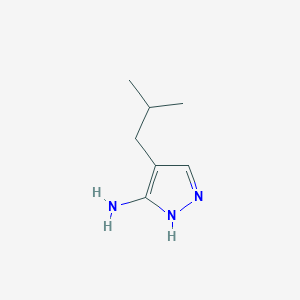
4-(2-methylpropyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-methylpropyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “4-(2-methylpropyl)” indicates a isobutyl group attached to the 4th position of the pyrazole ring, and the “5-amine” indicates an amine group (-NH2) attached to the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The isobutyl group would be a branched alkyl group attached to the 4th position of the ring, and the amine group would be a functional group composed of a nitrogen atom attached to the 5th position of the ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Bioactivity: The compound has been involved in the synthesis and characterization of various pyrazole derivatives, notably for antitumor, antifungal, and antibacterial applications. Pyrazole derivatives like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and others have been synthesized and characterized through various methods such as FT-IR, UV–visible, proton NMR spectroscopy, and X-ray crystallography. These derivatives have shown potential biological activity against breast cancer and microbes (Titi et al., 2020).
Chemical Reactions and Complex Formation
- Reactivity in Chemical Synthesis: The compound has been utilized in the synthesis of water-soluble pyrazolate rhodium(I) complexes. This involves the preparation of new pyrazoles containing aminoalkyl groups and their reaction with [RhCl(COD)]2 to form complexes. The structures of these complexes were confirmed by X-ray structure analysis, indicating their potential in various chemical applications (Esquius et al., 2000).
Corrosion Inhibition
- Corrosion Inhibition: Pyrazole compounds, including derivatives of 4-(2-methylpropyl)-1H-pyrazol-5-amine, have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. The studies show that these compounds can act as efficient inhibitors, increasing the inhibition efficiency with the concentration of the inhibitor (Chetouani et al., 2005).
Synthesis of Various Compounds
- Synthesis of Diverse Compounds: The compound has been employed in the synthesis of various organic compounds such as 4-aminopyrrole-3-carboxylates, pyrazine-2-carboxylates, and others. These syntheses involve complex reactions and are significant in the development of new chemical entities with potential applications in various fields (Rostovskii et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2-methylpropyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)3-6-4-9-10-7(6)8/h4-5H,3H2,1-2H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZDFOKRLTYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(NN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropyl)-1H-pyrazol-5-amine | |
CAS RN |
2142747-16-6 |
Source


|
| Record name | 4-(2-methylpropyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)
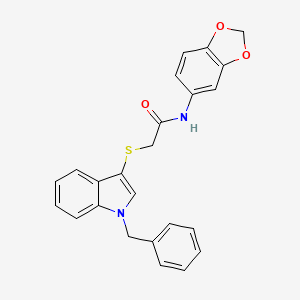
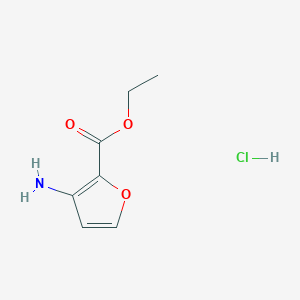
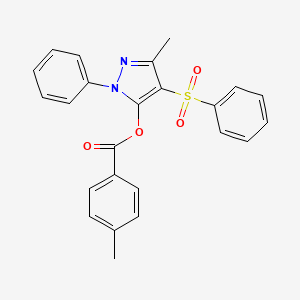


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2646082.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2646083.png)
![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)
